

comparing the kinetic models of methyl adipate synthesis

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Compound of Interest

Compound Name: *Methyl adipate*

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A Comparative Guide to the Kinetic Models of **Methyl Adipate** Synthesis

The synthesis of **methyl adipate**, a key intermediate in various industrial processes, is primarily achieved through the esterification of adipic acid with methanol or the transesterification of other esters. Understanding the reaction kinetics is crucial for process optimization, reactor design, and scaling up production. This guide provides a comparative analysis of different kinetic models applied to **methyl adipate** synthesis, supported by experimental data and detailed methodologies.

Data Presentation: Comparison of Kinetic Models

The following table summarizes quantitative data from various kinetic studies on the synthesis of **dimethyl adipate** (DMA) and related esters. These studies employ different catalysts and propose distinct kinetic models to describe the reaction behavior.

Kinetic Model / Catalyst	Reaction Type	Key Kinetic Parameters	Experimental Conditions	Source
Pseudo-Homogeneous (Yadav and Thathagar Model) / Amberlyst 15	Esterification of Adipic Acid with Methanol	Activation Energy (Ea): 14.471 kJ/mol	Temperature: 313, 323, 333 KMethanol:Acid Molar Ratio: 10:1, 15:1, 20:1 Catalyst Loading: 5%, 7%, 10% w/w	[1]
Quasi-Homogeneous Models / Amberlyst 35	Esterification of Adipic Acid with Methanol	Model parameters determined, but specific values not in abstract. Reaction rate increases with temperature.	Temperature: 313.2 K to 343.2 KMethanol:Acid Molar Ratio: 15:1, 20:1	[2]
Ping-Pong Bi-Bi with Methanol Inhibition / Immobilized Candida antarctica Lipase B	Enzymatic Esterification of Adipic Acid and Methanol	Kinetic parameters for the model were determined. Maximum Conversion: 97.6%	Optimal Conditions: Temperature: 58.5 °C KMethanol:Acid Molar Ratio: 12:1 Enzyme Conc.: 54.0 mg Time: 358.0 min	[3]
First-Order Kinetics / Non-catalytic	Esterification of Palmitic Acid with Subcritical Methanol	Activation Energy (Ea): 57.20 kJ/mol Pre-exponential Factor (A): 4.986 $\times 10^4$	Temperature: 175–225 °C KMethanol:Acid Molar Ratio: 16:1 Time: 26 min	[4]
Reversible Second-Order	Esterification of Free Fatty Acids	Rate constants and activation	Temperature: 250-320	[5]

Reaction / Non-catalytic with Supercritical Methanol energy were numerically evaluated. °C Pressure: 10 MPa

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic studies. Below are the protocols for the key experiments cited in this guide.

Esterification over Amberlyst 15 (Pseudo-Homogeneous Model)

The kinetic study of the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst was conducted in a laboratory batch reactor.[1]

- Apparatus: The reaction was carried out in a three-necked glass reactor with a constant reaction mixture volume of $1.5 \times 10^{-4} \text{ m}^3$. A reflux condenser was attached to prevent the loss of volatile components like methanol. A stirrer was used to ensure proper mixing and was maintained at a constant speed of 13 revolutions per second (rps) to minimize mass transfer limitations.[1]
- Procedure: A known initial concentration of adipic acid (2.18 mol/L) was used for all experiments. The reaction was initiated by adding the pre-weighed catalyst to the mixture of adipic acid and methanol. The experiments were conducted at various temperatures (313, 323, and 333 K), methanol to adipic acid molar ratios (10:1, 15:1, and 20:1), and catalyst loadings (5%, 7%, and 10% w/w). Samples were withdrawn at regular intervals and analyzed to determine the conversion of adipic acid.[1]
- Kinetic Modeling: The experimental data were validated using a pseudo-homogeneous model, specifically the Yadav and Thathagar (YT) model.[1]

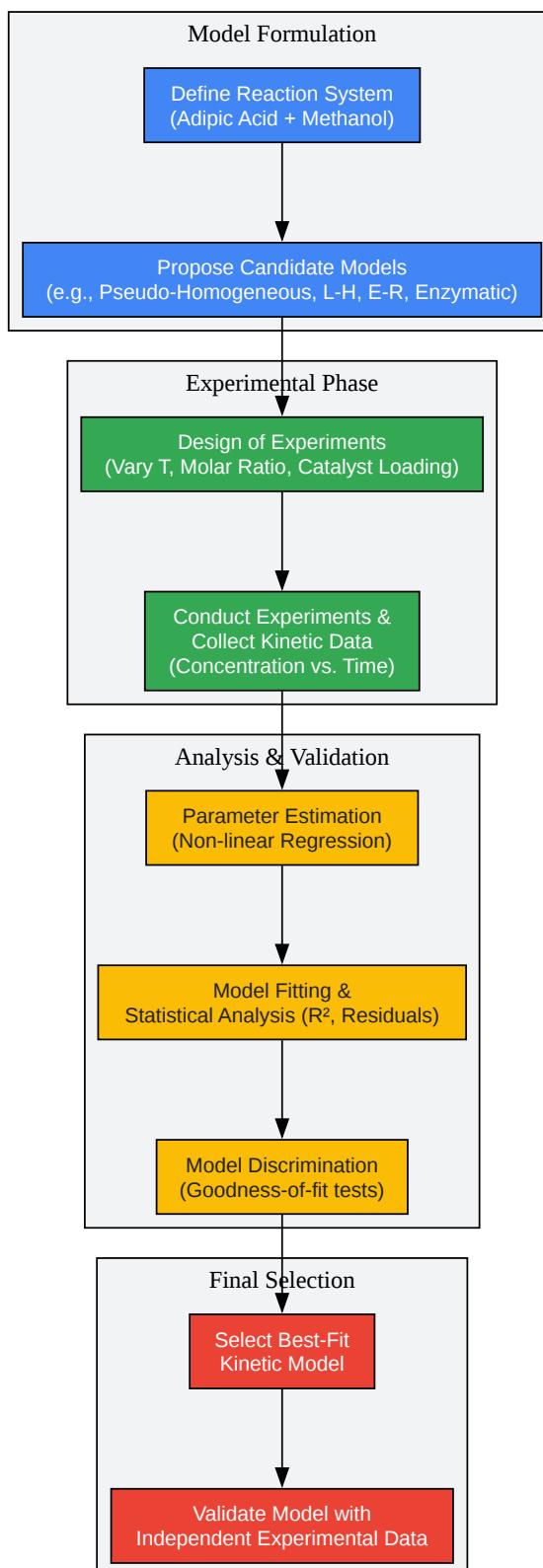
Enzymatic Esterification (Candida antarctica Lipase B)

The synthesis of **dimethyl adipate** catalyzed by immobilized *Candida antarctica* lipase B was optimized using statistical methods, and its kinetics were investigated.[3]

- Apparatus: The experiments were likely conducted in a temperature-controlled shaker or a stirred-tank reactor suitable for enzymatic reactions.
- Procedure for Optimization: Response Surface Methodology (RSM) was employed to optimize the reaction conditions. The effects of four variables—time, temperature, enzyme concentration, and the molar ratio of substrates—were studied to find the conditions for maximum product conversion.[3]
- Kinetic Modeling: The study determined that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol. Kinetic parameters for this model were determined by fitting the model to experimental initial rate data.[3]

Visualization of Kinetic Model Comparison Workflow

The process of selecting an appropriate kinetic model for a chemical reaction involves several logical steps, from initial hypothesis to final validation. The following diagram illustrates this workflow for the synthesis of **methyl adipate**.



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Caption: Workflow for Kinetic Model Selection and Validation.

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References

- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. sciexplore.ir [sciexplore.ir]
- 4. mdpi.com [mdpi.com]
- 5. Esterification kinetics of free fatty acids with supercritical methanol for biodiesel production [inis.iaea.org]
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